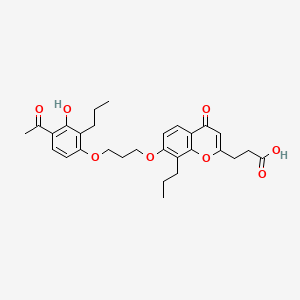

4H-1-Benzopyran-2-propanoic acid, 7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-oxo-8-propyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

FPL-59257 的合成涉及多个步骤,包括使用各种试剂和催化剂。确切的合成路线和反应条件是专有的,没有公开披露。 据悉,该化合物是通过一系列化学反应生产的,这些反应涉及特定键和官能团的形成 。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 。

化学反应分析

FPL-59257 会经历几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂。

科学研究应用

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that derivatives of benzopyran possess antiproliferative properties against various cancer cell lines. For instance, compounds similar to 4H-1-benzopyran have shown efficacy in inhibiting the growth of breast and prostate cancer cells .

- Anti-inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that benzopyran derivatives can inhibit pro-inflammatory cytokines and enzymes .

- Cardiovascular Health : Some derivatives are being explored for their potential to improve cardiovascular health by acting as vasodilators or by modulating lipid profiles. The compound's ability to influence endothelial function is particularly noteworthy .

Pharmacological Insights

The pharmacological profile of 4H-1-benzopyran derivatives indicates several mechanisms of action:

- Enzyme Inhibition : These compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Antioxidant Activity : The presence of phenolic groups in the structure contributes to antioxidant properties, which can protect cells from oxidative stress .

Case Studies

- In Vitro Studies : A study published in Molecules demonstrated that specific benzopyran derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .

- Animal Models : In vivo experiments have shown that administration of these compounds led to reduced tumor growth in mice models, suggesting their potential as anti-cancer agents .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of benzopyran derivatives in humans, focusing on their use in treating chronic inflammatory conditions and cancers .

作用机制

FPL-59257 通过拮抗白三烯 C 和 D 发挥作用,白三烯 C 和 D 是参与哮喘和其他呼吸系统疾病病理生理的炎症介质。 通过抑制这些白三烯的作用,FPL-59257 减少炎症和支气管收缩,从而改善呼吸功能 。

相似化合物的比较

FPL-59257 在其对白三烯 C 和 D 的特异性拮抗作用方面是独特的。类似的化合物包括:

蒙特鲁卡斯特: 另一种用于治疗哮喘的白三烯受体拮抗剂。

扎弗鲁卡斯特: 一种具有类似治疗效果的白三烯受体拮抗剂。

普兰鲁卡斯特: 同一类中的另一种化合物,具有相似的作用机制。

这些化合物具有相似的作用机制,但它们的药代动力学特性、疗效和副作用可能不同。

生物活性

4H-1-Benzopyran-2-propanoic acid, specifically the compound denoted as 7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-oxo-8-propyl-, is a synthetic derivative of benzopyran with potential therapeutic applications. This compound is characterized by its complex structure, which includes multiple functional groups that may influence its biological activity. The focus of this article is to explore the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C27H30O9

- Molecular Weight : 498.52 g/mol

- CAS Number : 40785-97-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant pharmacological effects:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often measured through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging.

- Anticancer Potential : Research indicates that derivatives of benzopyran, including this compound, may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Protein Kinase C (PKC) : Some studies have indicated that related benzopyran derivatives act as isoform-selective inhibitors of PKC, which plays a critical role in cell signaling pathways associated with growth and differentiation .

- Estrogen Receptor Modulation : The compound has shown activity at estrogen receptors, which may contribute to its effects in both cancer and hormone-related conditions .

Antioxidant Activity

A study investigating the antioxidant capacity of various benzopyran derivatives highlighted the efficacy of this compound in scavenging free radicals. The IC50 value for DPPH scavenging was found to be significantly lower than that of standard antioxidants like ascorbic acid .

Anticancer Properties

In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including SK-MEL-28 (melanoma) cells. The IC50 values ranged from 65 to 88 µg/mL depending on the extract used . These findings suggest a promising avenue for further development as an anticancer agent.

Anti-inflammatory Effects

Research has shown that the compound can reduce pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. This effect is likely mediated through inhibition of NF-kB signaling pathways .

Data Tables

属性

CAS 编号 |

76847-71-7 |

|---|---|

分子式 |

C29H34O8 |

分子量 |

510.6 g/mol |

IUPAC 名称 |

3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid |

InChI |

InChI=1S/C29H34O8/c1-4-7-22-25(12-10-20(18(3)30)28(22)34)35-15-6-16-36-26-13-11-21-24(31)17-19(9-14-27(32)33)37-29(21)23(26)8-5-2/h10-13,17,34H,4-9,14-16H2,1-3H3,(H,32,33) |

InChI 键 |

BBCHUVZBELDRPC-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(C=C2)C(=O)C=C(O3)CCC(=O)O)CCC |

规范 SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(C=C2)C(=O)C=C(O3)CCC(=O)O)CCC |

Key on ui other cas no. |

76847-71-7 |

同义词 |

3-(7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyloxy)-4-oxo-8-propyl-4H-1-benzopyran)-2-propionic acid FPL 59257 FPL-59257 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。